ethyl (3R)-3-aminoheptanoate
Description
Overview of Chiral Beta-Amino Esters in Contemporary Organic Synthesis
Chiral β-amino esters are organic compounds containing an amino group and an ester functional group separated by two carbon atoms, with a stereocenter at the carbon bearing the amino group. This structural motif is a cornerstone of modern organic synthesis due to its prevalence in a vast number of biologically active compounds and natural products. The development of efficient methods for the enantioselective synthesis of β-amino esters has been a major focus of chemical research, leading to a variety of powerful strategies. These include catalytic asymmetric conjugate additions, reductions of enamines, and biocatalytic processes. nih.gov The ability to introduce a defined stereocenter at the β-position is crucial, as the biological activity of the final product is often dependent on a specific enantiomer.
Strategic Importance of Ethyl (3R)-3-Aminoheptanoate as a Versatile Chiral Building Block
This compound, with its defined (R)-stereochemistry at the C3 position, is a valuable chiral building block. Its strategic importance lies in its bifunctional nature—the amino group and the ester group can be selectively manipulated to build more complex molecules. The heptanoate (B1214049) side chain also provides a lipophilic segment that can be crucial for the biological activity of the target molecule.
One of the most significant applications of chiral β-amino esters like this compound is in the synthesis of β-lactams, which are the core structural unit of penicillin and cephalosporin (B10832234) antibiotics. nih.govmdpi.com The stereochemistry of the substituents on the β-lactam ring is critical for its antibacterial activity, and starting from a chiral precursor like this compound ensures the desired stereochemical outcome.
Below is a table of the physical and chemical properties of the racemic form of ethyl 3-aminoheptanoate:
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | scas.co.jpnih.gov |
| Molecular Weight | 173.25 g/mol | scas.co.jpnih.gov |
| XLogP3 | 1.3 | scas.co.jpnih.gov |
| Hydrogen Bond Donor Count | 1 | scas.co.jpnih.gov |
| Hydrogen Bond Acceptor Count | 2 | scas.co.jpnih.gov |
| Rotatable Bond Count | 7 | scas.co.jpnih.gov |
| Exact Mass | 173.141578849 Da | scas.co.jpnih.gov |
| Monoisotopic Mass | 173.141578849 Da | scas.co.jpnih.gov |
| Topological Polar Surface Area | 52.3 Ų | scas.co.jpnih.gov |
| Heavy Atom Count | 12 | scas.co.jpnih.gov |
| Complexity | 126 | scas.co.jpnih.gov |
Current Research Landscape and Objectives for this compound
The current research landscape for chiral β-amino esters, including this compound, is focused on several key areas. A primary objective is the development of more efficient and sustainable methods for their enantioselective synthesis. This includes the use of novel organocatalysts and biocatalysts to improve yields and enantioselectivities.
A significant area of research involves the application of these chiral building blocks in the synthesis of novel therapeutic agents. The structural motif of a β-amino acid is found in a wide range of drugs, and the ability to synthesize specific enantiomers is crucial for optimizing their pharmacological profiles.
Furthermore, research is ongoing to expand the synthetic utility of compounds like this compound. This includes exploring new transformations of the amino and ester functionalities to access a wider range of molecular scaffolds. The development of methods for the precise installation of this chiral synthon into complex molecules remains a key objective for synthetic chemists. The enantiomeric purity of these building blocks is paramount, and advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for their characterization. scas.co.jpyakhak.orgsigmaaldrich.com
Structure
3D Structure
Properties
CAS No. |
142342-75-4 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl (3R)-3-aminoheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
JNGBZUJKBCAYEA-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)OCC)N |
Canonical SMILES |
CCCCC(CC(=O)OCC)N |
Origin of Product |
United States |
Advanced Stereoselective Synthetic Methodologies for Ethyl 3r 3 Aminoheptanoate
Asymmetric Catalysis in the Synthesis of Ethyl (3R)-3-Aminoheptanoate
Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules like this compound with high efficiency and atom economy. sioc-journal.cn This field has seen the development of various catalytic systems, including organocatalysts and chiral metal complexes, to achieve high levels of stereocontrol.
Enantioselective Organocatalytic Approaches
Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a significant "third pillar" in enantioselective synthesis, alongside enzymatic and transition metal catalysis. maynoothuniversity.ie These catalysts activate substrates through the formation of chiral intermediates. caltech.edu For the synthesis of chiral β-amino esters, organocatalytic methods such as tandem reactions involving asymmetric protonation can be employed. academie-sciences.fr For instance, cinchona alkaloid-derived catalysts have been successful in the asymmetric synthesis of a variety of α-amino acid derivatives through the enantioselective tautomerization of ketimines. academie-sciences.fr While direct examples for this compound are not prevalent in the provided results, the principles of organocatalytic conjugate additions and α-functionalization of aldehydes and ketones are well-established and could be adapted for its synthesis. maynoothuniversity.iecaltech.edu
Chiral Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions
Transition metal catalysis is a highly effective method for asymmetric synthesis. frontiersin.org Chiral transition metal complexes, particularly those of rhodium and iridium, are widely used in asymmetric hydrogenation to produce chiral compounds. ajchem-b.comdiva-portal.org
Asymmetric hydrogenation of a suitable prochiral enamine or β-enamino ester substrate is a direct and efficient route to this compound. Rhodium complexes with chiral diphosphine ligands are known for their high efficiency and enantioselectivity in the hydrogenation of functionalized alkenes. ajchem-b.com Similarly, iridium catalysts have shown excellent performance in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. ajchem-b.com
Another powerful strategy is the kinetic resolution of racemic mixtures using transition metal-catalyzed asymmetric hydrogenation. sioc-journal.cn This method allows for the separation of enantiomers by selectively hydrogenating one enantiomer at a much faster rate than the other.
Data on the performance of various chiral metal catalysts in asymmetric hydrogenation is presented below:
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |
| BridgePhos-Rh | 3-Benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | up to 99.7% | up to 98% | ajchem-b.com |
| Chiral Spiro Iridium | α-Amino ketones | Chiral β-amino alcohols | up to 99.9% | Not specified | ajchem-b.com |
| (R)-MeO-BIPHEP-Iridium | Quinolines | Chiral tetrahydroquinolines | up to 96% | up to 94% | ajchem-b.com |
| Tridentate Iridium | N-Phosphinoylimines | Chiral amines | up to 99% | Not specified | ajchem-b.com |
Stereocontrolled Amination Strategies
Stereocontrolled amination strategies offer another avenue for the synthesis of chiral amino compounds. Recent advancements have focused on the catalytic enantioselective amination of C(sp³)-H bonds. nih.gov This method involves a nitrene transfer reaction, where a chiral catalyst directs the insertion of a nitrogen-containing group into a C-H bond with high stereocontrol. For example, ruthenium-catalyzed intramolecular C-H amination has been used to synthesize chiral α-amino acids from readily available carboxylic acids. nih.gov This approach involves the formation of an azanyl ester, which then undergoes a stereocontrolled 1,3-nitrogen shift. nih.gov This methodology has been successfully applied to a range of substrates, including those with aliphatic side chains, affording the corresponding amino acids in good yields and high enantiomeric excess. nih.gov
Biocatalytic and Enzymatic Routes to Enantiopure this compound
Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. mdpi.comnih.gov Enzymes, as natural catalysts, can be harnessed for a variety of asymmetric transformations. nih.gov
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govnih.govmdpi.com A common strategy for producing chiral β-amino acids involves the enzymatic resolution of a racemic mixture. For example, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the desired enantiomer. researchgate.net
Another powerful chemoenzymatic approach involves the use of transaminases. ω-Transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org In a chemoenzymatic cascade, a chemical step could be used to generate a β-keto ester precursor, which is then subjected to an enzymatic transamination to yield the desired this compound. researchgate.net
Enzyme Screening and Engineering for Optimized Stereoselectivity and Yields
The performance of biocatalysts can be significantly improved through screening and protein engineering. chimia.ch Screening of microbial strains can identify novel enzymes with desired activities and selectivities. mdpi.com For instance, a new strain of Galactomyces geotrichum was identified for its ability to resolve racemic ethyl 3-phenylglycidate via an epoxide hydrolase. mdpi.com
Furthermore, directed evolution and computational design are powerful techniques to engineer enzymes with enhanced properties, such as improved stereoselectivity, activity, and stability. acs.orgrug.nlchemrxiv.org By introducing specific mutations into the enzyme's active site, it is possible to alter its substrate scope and improve its performance for a specific target molecule like this compound. acs.orgresearchgate.net For example, ω-transaminases have been engineered to accept bulkier substrates and to exhibit higher enantioselectivity. acs.orgresearchgate.net
Below is a table summarizing examples of enzyme engineering for improved biocatalytic synthesis:
| Enzyme | Engineering Strategy | Target Reaction | Improvement | Reference |
| ω-Transaminase from Pseudomonas jessenii | Computational Redesign | Asymmetric synthesis of bulky amines | Increased stability and substrate scope | acs.org |
| ω-Transaminase from Vibrio fluvialis | 7-site mutant library and high-throughput screening | Asymmetric synthesis of branched-chain amines | Widened binding pocket, enabling synthesis of previously inaccessible amines | researchgate.net |
| Aspartase | Rational Design | Production of (R)-3-aminobutyric acid | Significantly increased enzyme activity | researchgate.net |
| UstD | Directed Evolution and Computationally-guided Engineering | Decarboxylative aldol (B89426) addition | Increased activity for the synthesis of γ-hydroxy amino acids | chemrxiv.org |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a powerful and widely employed strategy for establishing stereocenters in acyclic molecules. numberanalytics.com This method involves the temporary attachment of a chiral molecule, the auxiliary, to an achiral substrate. wikipedia.org The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. williams.edu After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse, making the process more atom-economical. rsc.org For the synthesis of β-amino esters like this compound, this approach typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is covalently bonded to a chiral auxiliary, or the diastereoselective reduction of a β-enamino ester derived from a chiral alcohol.
Diastereoselective Synthesis Utilizing Cleavable Chiral Auxiliaries
The core of the chiral auxiliary approach lies in the diastereoselective formation of the carbon-nitrogen bond or the reduction of a prochiral precursor. rsc.org A variety of cleavable chiral auxiliaries have been designed and successfully applied, with Evans oxazolidinones and Oppolzer's camphorsultam being prominent examples. wikipedia.org
In a typical sequence for a related β-amino ester, an α,β-unsaturated ester precursor is first acylated with a chiral auxiliary, such as an Evans oxazolidinone. williams.edu The resulting N-enoyl-oxazolidinone can then undergo a conjugate addition reaction with an amine. The bulky substituent on the chiral auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereochemistry at the β-position.
Another highly effective method is the asymmetric conjugate addition of a chiral amine to an achiral α,β-unsaturated ester. For instance, the addition of (R)-(+)-N-benzyl-1-phenylethylamine to α,β-unsaturated esters has been shown to produce (R)-β-amino esters with high enantiomeric excess after removal of the chiral benzyl (B1604629) groups. journals.co.za This strategy has been successfully applied to the synthesis of tert-butyl (3R)-3-aminohexanoate, a close analog of the target compound. journals.co.za The reaction proceeds with exceptional stereoselectivity, demonstrating a powerful method for setting the (R)-stereocenter. journals.co.za
Below is a table summarizing representative diastereoselective conjugate addition reactions for the synthesis of chiral β-amino esters using cleavable auxiliaries.
| Auxiliary/Chiral Reagent | Substrate | Diastereomeric/Enantiomeric Excess | Reference |
| (R)-(+)-N-benzyl-1-phenylethylamine | tert-Butyl (E)-hex-2-enoate | >98% de | journals.co.za |
| (R)-(+)-N-benzyl-1-phenylethylamine | (+)-Menthyl (E)-hex-2-enoate | >98% de | journals.co.za |
| Camphorsultam | N-methacryloylcamphorsultam | High diastereoselectivity | wikipedia.org |
| Evans Oxazolidinone | N-enoyl oxazolidinone | Typically >98:2 dr | williams.edu |
Auxiliary Removal and Subsequent Functionalization
A critical step in this synthetic strategy is the efficient and non-racemizing cleavage of the chiral auxiliary from the newly formed chiral product. numberanalytics.com The method of cleavage must be robust enough to break the auxiliary-substrate bond but mild enough to preserve the integrity of the target molecule and its newly created stereocenter. publish.csiro.au
For N-acyl oxazolidinone adducts, a standard and highly effective method for auxiliary removal is hydrolysis with lithium hydroperoxide (LiOOH). williams.edupublish.csiro.au This reagent selectively attacks the exocyclic carbonyl group of the imide, releasing the desired chiral carboxylic acid while leaving the chiral auxiliary intact for recovery and reuse. uq.edu.au In the context of synthesizing this compound, if the synthesis proceeded via an N-acyl auxiliary, this cleavage would yield (3R)-3-aminoheptanoic acid, which could then be esterified to the ethyl ester.
In cases where a chiral amine like (R)-(+)-N-benzyl-1-phenylethylamine is used as the auxiliary, the cleavage is typically performed via hydrogenolysis. journals.co.za Catalytic hydrogenation, often using palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere, effectively removes the N-benzyl groups to furnish the free primary β-amino ester. journals.co.za
Once the chiral β-amino ester is obtained in high enantiomeric purity, it can be used as a versatile intermediate for further synthetic transformations. For example, β-amino esters can be converted into highly valuable β-lactams (2-azetidinones), which form the core structure of numerous antibiotic drugs. rsc.orgunimi.it This transformation is often achieved by N-protection followed by ring closure using a strong base like lithium diisopropylamide (LDA). unimi.it
Multi-Component Reactions (MCRs) for Direct Enantioselective Access
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the direct and enantioselective synthesis of β-amino esters.
One notable example is the rhodium-catalyzed three-component Reformatsky-type reaction. jst.go.jp This method allows for the one-pot synthesis of chiral β-amino esters from an aldehyde, an amine, and an ethyl bromoacetate. jst.go.jp The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, followed by a diastereoselective nucleophilic addition of an organorhodium intermediate. When a chiral amine is used, it can direct the stereochemistry of the addition, leading to high diastereoselectivity.
Another powerful MCR is the Mannich reaction involving boranes, diazo compounds, and acyl imines, which can proceed under catalyst-free conditions to yield anti-β-amino carbonyl compounds with high diastereoselectivity. nih.gov An asymmetric variant using (-)-phenylmenthol as a chiral auxiliary has demonstrated the potential for enantiocontrol in this type of transformation. nih.gov While not directly yielding the target molecule, these MCRs establish the core β-amino carbonyl structure, which can be further elaborated to access compounds like this compound.
The table below summarizes key features of relevant MCRs for β-amino ester synthesis.
Retrosynthetic Analysis and Novel Precursor Development for this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com
Applying this analysis to this compound suggests several key disconnections. A primary disconnection is at the C-N bond, which points to an amine and an α,β-unsaturated ester as precursors. This is the logic behind the conjugate addition strategies discussed previously.
Retrosynthetic Analysis of this compound:
C3-N Bond Disconnection (Conjugate Addition):
Target: this compound
Precursors: Ammonia (B1221849) (or an ammonia equivalent) and ethyl (E)-hept-2-enoate. To control the stereochemistry, a chiral amine (acting as an auxiliary) would be used instead of ammonia, followed by deprotection. This leads to the Davies' methodology , which utilizes a chiral amine like (R)-N-benzyl-α-methylbenzylamine for conjugate addition to an α,β-unsaturated ester. beilstein-journals.org The logical precursor for the target compound would therefore be ethyl (E)-hept-2-enoate .
C2-C3 Bond Disconnection (Imine Addition/Reformatsky):
Target: this compound
Precursors: An imine formed from pentanal and an amine, and an ester enolate (e.g., from ethyl acetate). This aligns with the strategy of adding a nucleophile to an imine. The Reformatsky reaction, particularly in a three-component setup, embodies this approach. jst.go.jp The key precursors would be pentanal , an amine, and an ethyl haloacetate.
Based on this analysis, a primary route for novel precursor development focuses on the synthesis of suitable α,β-unsaturated esters. Ethyl (E)-hept-2-enoate is identified as a key precursor for a conjugate addition approach. This intermediate can be synthesized via several established methods, such as the Horner-Wadsworth-Emmons reaction between pentanal and a phosphonate (B1237965) ylide derived from ethyl acetate.
Elucidation of Reaction Mechanisms and Stereochemical Control in the Synthesis and Transformations of Ethyl 3r 3 Aminoheptanoate
Mechanistic Investigations of Asymmetric Synthetic Pathways
The asymmetric synthesis of β-amino esters, and by extension ethyl (3R)-3-aminoheptanoate, is often achieved through the rhodium-catalyzed hydrogenation of β-enamino esters. This method offers a direct route to the desired chiral amine functionality. The generally accepted mechanism for this transformation involves the coordination of the prochiral enamine to a chiral rhodium catalyst, typically featuring a chiral phosphine (B1218219) ligand. The catalyst then activates molecular hydrogen, leading to the stereoselective addition of hydrogen across the double bond.
A key feature of this pathway is the formation of a catalyst-substrate complex. The geometry of this complex, dictated by the chiral ligand, is crucial in determining which face of the enamine is accessible for hydrogenation, thus establishing the stereochemistry of the final product. For unprotected enamines, the reaction can proceed with high efficiency and enantioselectivity, eliminating the need for protecting group manipulations. nih.govresearchgate.netfigshare.com
Another significant pathway is the enzymatic kinetic resolution of a racemic mixture of ethyl 3-aminoheptanoate. This method relies on the stereoselective action of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the two. The mechanism involves the formation of an enzyme-substrate complex where the active site of the enzyme, with its specific three-dimensional arrangement, accommodates one enantiomer more readily than the other. This difference in fit leads to a much faster reaction rate for the preferred enantiomer.
Principles Governing Enantioselectivity and Diastereoselectivity
The enantioselectivity in the asymmetric hydrogenation of β-enamino esters is primarily governed by the structure of the chiral ligand coordinated to the rhodium center. Ligands such as those from the Josiphos family have demonstrated high efficacy in inducing asymmetry. nih.gov The stereochemical outcome is a result of the steric and electronic interactions between the substrate and the chiral environment created by the ligand. Models such as the Cram, Felkin-Anh, and Prelog's rules provide a framework for predicting the stereochemical outcome of such reactions by considering the steric bulk of the substituents on the chiral center adjacent to the reacting carbonyl group. wikipedia.org These models help in rationalizing the preferential formation of one diastereomer over another.
In enzymatic resolutions, enantioselectivity is a direct consequence of the specific interactions between the substrate and the enzyme's active site. The lock-and-key model, or the more refined induced-fit model, explains how the enzyme's chiral pocket can differentiate between enantiomers. The enantiomeric excess of the product is a measure of the enzyme's ability to discriminate between the two forms.
When considering diastereoselectivity, particularly in reactions that create a second stereocenter, the relative orientation of the reactants in the transition state is paramount. For instance, in the alkylation of cyclic β-amino esters, the existing stereocenter can direct the approach of the incoming electrophile, leading to the formation of one diastereomer in preference to the other. nih.gov
Kinetic and Thermodynamic Control in Stereoselective Transformations
Stereoselective reactions can be governed by either kinetic or thermodynamic control. wikipedia.orgvedantu.comlibretexts.org In the context of asymmetric synthesis, kinetic control is almost always desired. Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed faster will be the major product, irrespective of its thermodynamic stability. vedantu.comlibretexts.org This is crucial for asymmetric synthesis because enantiomers are thermodynamically identical. Therefore, achieving an enantiomeric excess necessitates that the transition states leading to the two enantiomers have different energies, resulting in different reaction rates. wikipedia.org
For example, in the asymmetric hydrogenation of an enamine, the chiral catalyst lowers the activation energy for the formation of one enantiomer more than the other. The reaction is typically run at low temperatures to prevent equilibration, thus ensuring that the product ratio reflects the kinetic preference.
In diastereoselective reactions, it is possible for the thermodynamically more stable diastereomer to be the major product if the reaction is allowed to reach equilibrium (thermodynamic control). However, many stereoselective reactions are designed to be irreversible, thus operating under kinetic control to favor the formation of a specific, albeit potentially less stable, diastereomer.
Influence of Substrate and Catalyst Design on Stereochemical Outcome
The design of both the substrate and the catalyst is a critical factor in achieving high stereochemical control. In rhodium-catalyzed asymmetric hydrogenation, the choice of the chiral phosphine ligand is paramount. The bite angle, steric bulk, and electronic properties of the ligand all influence the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity of the reaction. For instance, ligands with greater steric hindrance can create a more defined chiral pocket, leading to higher enantiomeric excesses.
Substrate design also plays a significant role. The substituents on the enamine can influence its coordination to the catalyst and the stability of the intermediate complexes. In some cases, the presence of certain functional groups on the substrate can lead to chelation with the metal center, which can either enhance or diminish the stereoselectivity.
In enzymatic resolutions, the structure of the substrate is crucial for it to be accepted by the enzyme's active site. The nature of the ester group in a β-amino ester, for example, can affect the rate and selectivity of lipase-catalyzed hydrolysis or acylation. The design of bifunctional chiral catalysts, which can activate both the nucleophile and the electrophile and control their orientation in the transition state, is an active area of research aimed at improving stereochemical outcomes in a variety of reactions. acs.org
Derivatization and Complex Chemical Transformations of Ethyl 3r 3 Aminoheptanoate
Chemoselective Functionalization of the Amino Group (e.g., Amidation, Alkylation)
The primary amino group in ethyl (3R)-3-aminoheptanoate is a nucleophilic center that can be selectively targeted for various functionalization reactions, such as acylation to form amides or alkylation to form secondary or tertiary amines. These transformations are fundamental for incorporating the chiral heptanoate (B1214049) backbone into larger molecular frameworks, particularly in peptide and alkaloid synthesis.
A critical application of this chemoselectivity is in the formation of amide bonds (amidation). This reaction is central to peptide synthesis, where the amino group of one amino acid derivative reacts with the carboxylic acid of another. For instance, the amino group of a β-amino ester like this compound can be coupled with an activated carboxylic acid or an acyl chloride. fishersci.co.uk A common method involves using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent. mdpi.com This approach is exemplified in the synthesis of complex natural products where β-amino acid units are integrated into peptide chains. core.ac.uk
Alkylation of the amino group provides a route to N-substituted derivatives. This can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. chemchart.com For example, in syntheses leading to complex alkaloids, the primary amine of a similar β-amino ester, ethyl (R)-3-aminohexanoate, undergoes acylation with 4-chlorobutanoyl chloride to form an N-acylated intermediate. journals.co.za This step is crucial for subsequent cyclization reactions. journals.co.za
Table 1: Examples of Chemoselective Functionalization of the Amino Group This table is illustrative, based on common reactions for β-amino esters.
| Reaction Type | Reagent/Condition | Resulting Functional Group | Significance |
|---|---|---|---|
| Amidation | Carboxylic Acid, EDC, HOBt | Amide | Peptide synthesis, creation of complex amides |
| Acylation | Acyl Chloride, Base (e.g., Et₃N) | Amide | Precursor for cyclization, synthesis of N-acyl derivatives |
| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Modification of biological activity, synthesis of N-alkylated compounds |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Forms stable C-N bonds with various substituents |
Transformations of the Ester Moiety (e.g., Transesterification, Reduction to Alcohol)
The ester group of this compound offers another handle for chemical modification. Key transformations include transesterification, hydrolysis, and reduction to the corresponding primary alcohol.
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. mdpi.com This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases. mdpi.comresearchgate.net For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or tert-butanol) under appropriate catalytic conditions would yield the corresponding methyl or tert-butyl ester. researchgate.net This can be useful for altering the steric hindrance around the carbonyl group or for introducing a more labile protecting group. journals.co.za The general transesterification reaction requires an excess of the new alcohol to drive the equilibrium toward the desired product. mdpi.com
Reduction of the ester moiety to a primary alcohol is a common transformation that yields (3R)-3-aminoheptan-1-ol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.gov The resulting amino alcohol is a valuable chiral building block for synthesizing other molecules, such as chiral ligands or pharmaceutical intermediates. For example, the reduction of β-keto esters is a well-established method for producing chiral hydroxy esters, which are precursors to a variety of drugs. mdpi.comresearchgate.net
Hydrolysis of the ester to the corresponding carboxylic acid, (3R)-3-aminoheptanoic acid, can be accomplished under either acidic or basic conditions. journals.co.za This transformation is often a necessary step before the carboxylic acid can be coupled with an amine or alcohol.
Table 2: Key Transformations of the Ester Moiety
| Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Transesterification | R'-OH, Acid or Base Catalyst | Ester (with R' group) |
| Reduction | LiAlH₄ or DIBAL-H in THF/Ether | Primary Alcohol |
| Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | Carboxylic Acid |
Stereospecific Modifications of the Heptanoate Carbon Chain
Modifying the carbon backbone of this compound while preserving the critical (3R) stereocenter is a more advanced synthetic challenge. Such modifications typically involve forming new carbon-carbon or carbon-heteroatom bonds at positions adjacent to the existing functional groups.
One potential strategy involves the formation of an enolate at the C2 position (α to the ester carbonyl). The generation of an enolate from a β-amino ester allows for subsequent alkylation or aldol (B89426) reactions. However, controlling the stereochemistry of these reactions is crucial and often requires the use of chiral auxiliaries or catalysts to prevent racemization and to direct the approach of the electrophile. For example, palladium-catalyzed allylic alkylation has been used for the stereoselective functionalization of related N-acylated ester systems, demonstrating that C-C bond formation can be achieved with high selectivity. core.ac.uk
Another approach is the functionalization of the carbon chain via C-H activation. Catalytic systems, particularly those based on rhodium or palladium, can facilitate the insertion of carbenes or other reactive species into C-H bonds, allowing for the introduction of new functional groups along the heptanoate chain. acs.org While not specifically documented for this compound, these modern synthetic methods represent a frontier for creating novel derivatives from such chiral building blocks. acs.org
Cyclization Reactions for the Formation of Chiral Heterocycles
This compound is an excellent starting material for the enantioselective synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many natural products and pharmaceuticals. The inherent chirality of the molecule can be transferred to the final cyclic product.
A prominent example is the synthesis of indolizidine alkaloids, such as (-)-indolizidine 167B. In this synthesis, a close analog, ethyl (R)-3-aminohexanoate, is first N-acylated and then undergoes a series of transformations to generate an N-acyliminium ion intermediate. journals.co.zaresearchgate.net This intermediate then cyclizes intramolecularly to form the bicyclic indolizidine ring system, with the stereochemistry controlled by the original chiral center. nih.gov This strategy highlights how the stereocenter at C3 directs the formation of subsequent stereocenters in the final heterocyclic product.
Other cyclization strategies can also be employed. For example, after reduction of the ester to an alcohol and protection of the amino group, the resulting amino alcohol can be used in reactions like intramolecular etherification or amination to form cyclic ethers or piperidines. Such strategies are used to build complex, sp³-rich scaffolds from simple amino acid-derived building blocks. nih.gov The development of catalysts for asymmetric cycloadditions and cyclizations further expands the possibilities for creating diverse chiral heterocycles. nih.gov
Table 3: Cyclization Strategies Leading to Chiral Heterocycles
| Starting Material Derivative | Cyclization Strategy | Heterocycle Formed | Example Application |
|---|---|---|---|
| N-Acylated β-amino ester | N-Acyliminium Ion Cyclization | Indolizidine | Synthesis of (-)-indolizidine 167B journals.co.zaresearchgate.net |
| N-Protected Amino Alcohol | Intramolecular Epoxide Opening | Piperidine (B6355638) | Synthesis of tricyclic scaffolds nih.gov |
| N-Acylated β-amino ester | Michael Addition/Cyclization | Dihydropyrrole | Synthesis of pyrrole (B145914) derivatives nih.gov |
Synthesis of Advanced Chiral Scaffolds and Architectures from this compound
Beyond the synthesis of specific heterocycles, this compound serves as a foundational element for constructing advanced chiral scaffolds and complex molecular architectures. A chiral scaffold is a core molecular structure that can be systematically modified at various positions to create a library of related compounds, often for drug discovery purposes. mdpi.comresearchgate.net
The bifunctional nature of this compound allows it to act as a linchpin, connecting different molecular fragments through its amino and ester termini. For instance, it can be incorporated into the backbone of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as stability or cell permeability. The synthesis of complex depsipeptides, like callipeltin C, relies on the coupling of multiple non-proteinogenic amino acid building blocks, including β-amino acids. core.ac.uk
Furthermore, the combination of reactions described in the preceding sections—such as amino group functionalization, ester transformation, and cyclization—can be used in sequence to build highly complex, three-dimensional structures. An example is the synthesis of tricyclic diazatetradecanedione scaffolds, which begins with simple chiral amino acids and employs key steps like Negishi coupling and diastereoselective epoxidation to assemble a rigid, sp³-rich core. nih.gov The use of this compound in such multi-step synthetic sequences enables access to novel regions of chemical space, providing unique scaffolds for the development of new materials and therapeutics.
Theoretical and Computational Studies of Ethyl 3r 3 Aminoheptanoate and Its Reactivity
Conformational Analysis and Energy Landscapes
The key rotations that define the conformational landscape of ethyl (3R)-3-aminoheptanoate include the C-C bonds within the n-butyl group, the C3-C4 bond, the C2-C3 bond, the C3-N bond, and the bonds within the ethyl ester group. The relative orientations of the butyl, amino, and ethyl carboxylate substituents around the chiral center are particularly important.
Theoretical methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore this landscape. By rotating bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped. The most stable conformers (global and local minima) are identified, representing the most probable shapes the molecule will adopt. These low-energy structures are typically characterized by staggered arrangements that minimize torsional strain and anti-periplanar orientations of bulky groups to reduce steric hindrance. youtube.com
Table 1: Hypothetical Relative Energies of Selected Conformers of this compound
This table illustrates a simplified conformational analysis around the C2-C3 bond, showing the influence of the relative positions of the butyl group and the ethyl carboxylate group. Energies are calculated relative to the most stable conformer (Conformer A).
| Conformer ID | Dihedral Angle (C4-C3-C2-C=O) | Description | Relative Energy (kcal/mol) |
| A | ~180° (anti) | The bulky butyl and ester groups are positioned opposite each other, minimizing steric strain. | 0.00 |
| B | ~60° (gauche) | The butyl and ester groups are adjacent, leading to a modest increase in steric strain. | 1.2 |
| C | ~-60° (gauche) | Another gauche conformation, similar in energy to Conformer B. | 1.3 |
| D | ~0° (eclipsed) | The butyl and ester groups are eclipsed, resulting in significant torsional and steric strain. | 5.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These calculations are crucial for predicting reactivity. For this compound, key parameters such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and atomic charges can be determined.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the nitrogen atom of the amino group, making it the primary site for electrophilic attack. The LUMO is likely centered on the carbonyl carbon of the ester group, identifying it as the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), often associated with lone pairs, making them susceptible to electrophilic attack. Blue regions denote positive potential (electron-poor areas), which are targets for nucleophiles. mdpi.com For this molecule, a strong negative potential would be seen near the amino nitrogen and carbonyl oxygen, while a positive potential would be found on the amino hydrogens and the carbonyl carbon.
Table 2: Predicted Electronic Properties of this compound via DFT Calculations
Calculations performed at the B3LYP/6-31G(d) level of theory.
| Property | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the amino group. |
| LUMO Energy | +1.8 eV | Indicates electron-accepting capability, localized on the ester carbonyl. |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high kinetic stability under standard conditions. |
| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |
| Mulliken Atomic Charge on N | -0.85 e | Confirms the high electron density on the nitrogen atom. |
| Mulliken Atomic Charge on C=O Carbon | +0.70 e | Confirms the electrophilic nature of the carbonyl carbon. |
Molecular Dynamics Simulations to Investigate Solvation and Intermolecular Interactions
While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculate the forces on all atoms to simulate their movement over nanoseconds or longer. mdpi.commdpi.com
These simulations provide critical insights into:
Solvation: How solvent molecules arrange around the solute. Water molecules would form a structured solvation shell, engaging in hydrogen bonding with the -NH2 group (as a donor and acceptor) and the C=O group (as an acceptor).
Intermolecular Interactions: The simulation can quantify the number and lifetime of hydrogen bonds between the molecule and the solvent, which governs its solubility and dynamic behavior.
Molecular Flexibility: MD simulations show how the molecule flexes and changes its conformation in solution. The stability of different conformers can be assessed in a dynamic, solvated environment. Analysis tools like Root-Mean-Square Deviation (RMSD) can track the stability of the molecule's structure, while Root-Mean-Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. mdpi.com
Table 3: Typical Setup and Key Analyses for an MD Simulation of this compound
| Parameter | Description | Typical Value / Method |
| System Setup | A single molecule of this compound solvated in a box of water molecules. | Solute centered in a cubic box with 10 Å buffer; SPC/E water model. |
| Force Field | A set of parameters describing the potential energy of the system. | AMBER or GROMOS force field. |
| Simulation Time | The total duration of the simulation. | 100 ns |
| Time Step | The interval between calculations of forces and positions. | 2 fs |
| Analysis (Output) | Key properties extracted from the simulation trajectory. | RMSD, RMSF, Radial Distribution Functions (for solvation shells), Hydrogen Bond Analysis. |
Computational Prediction of Spectroscopic Properties (e.g., VCD, ECD)
For chiral molecules, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining absolute configuration. Quantum chemical calculations can accurately predict these spectra. researchgate.net
VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By calculating the vibrational frequencies and their corresponding rotational strengths for a specific enantiomer (e.g., the (3R) form), a theoretical VCD spectrum can be generated. Comparing the predicted spectrum's pattern of positive and negative bands with an experimental spectrum allows for unambiguous assignment of the molecule's absolute stereochemistry.
ECD Spectroscopy: ECD is the counterpart to VCD in the UV-visible region, dealing with electronic transitions. While this compound lacks a strong chromophore, the carbonyl group of the ester exhibits n→π* transitions that can be analyzed. Calculating the ECD spectrum can provide complementary information to V-CD for stereochemical assignment.
Table 4: Hypothetical Predicted VCD Data for Key Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Rotational Strength (10⁻⁴⁴ esu²cm²) | Description |
| C=O Stretch | 1735 | +5.8 | Strong positive band typical for the ester carbonyl group. |
| N-H Bending | 1610 | -2.1 | Negative band associated with the primary amine scissoring motion. |
| C-H Stretch (chiral center) | 2960 | +1.5 | Weak positive band from the C-H bond at the stereocenter. |
| C-N Stretch | 1150 | -3.4 | Moderate negative band from the stretching of the C-N bond. |
In Silico Modeling of Reaction Mechanisms and Catalytic Cycles
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).
For this compound, several reaction types could be modeled:
Synthesis Reactions: Modeling the final steps of its synthesis, for example, the reduction of a corresponding β-keto ester or the amination of a precursor, could help understand the origins of stereoselectivity.
Hydrolysis: The mechanism of ester hydrolysis (either acid or base-catalyzed) can be modeled. Calculations would reveal the activation energies for the formation of the tetrahedral intermediate and its subsequent collapse to the carboxylate and ethanol.
Reactions at the Amino Group: The mechanism of acylation or alkylation at the nitrogen atom can be explored. DFT calculations can predict the energy barriers for these reactions and help rationalize how the molecule might be derivatized.
By calculating the Gibbs free energy of each state along the reaction coordinate, a detailed energy profile can be constructed, providing quantitative data on activation energies (which relate to reaction rates) and reaction energies (which relate to thermodynamics).
Table 5: Hypothetical Energy Profile for a Base-Catalyzed Hydrolysis Step of this compound
Reaction Step: Nucleophilic attack of OH⁻ on the ester carbonyl carbon.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State (TS1) | The state of maximum energy as the C-OH bond forms. | +12.5 |
| Intermediate | The tetrahedral intermediate formed after the attack of OH⁻. | -5.2 |
Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation of Ethyl 3r 3 Aminoheptanoate
Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is fundamental in pharmaceutical development. heraldopenaccess.us Chiral chromatography is the cornerstone technique for this purpose, achieving separation of enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). gcms.czbrussels-scientific.com These interactions form transient diastereomeric complexes with different energies, leading to different retention times and thus separation. brussels-scientific.comuni-muenchen.de
For ethyl (3R)-3-aminoheptanoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable for determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. uma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amino esters. nih.govjsmcentral.org A normal-phase method, employing a mobile phase like a mixture of hexane (B92381) and isopropanol (B130326) on a column such as a CHIRALCEL® OD, would be a typical starting point for method development. The amino and ester functional groups of this compound would interact with the chiral selector, allowing for the separation of the (3R) and (3S) enantiomers.
Chiral Gas Chromatography (GC): GC offers high efficiency and sensitivity for volatile compounds. gcms.czuni-muenchen.de While some compounds require derivatization, modern chiral capillary columns, often based on cyclodextrin (B1172386) derivatives, can separate many amines directly. gcms.czgcms.cz For this compound, a column like a β-DEX™ or γ-DEX™ could be employed. The analysis temperature is a critical parameter that can be optimized to improve the separation factor (α) between the enantiomers. gcms.cz
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area R - Area S| / (Area R + Area S)] x 100
Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (3S)-enantiomer | 8.5 min |
| Retention Time (3R)-enantiomer | 10.2 min |
| Calculated Enantiomeric Excess | >99% (for a highly pure sample) |
| This table presents hypothetical but realistic data for illustrative purposes. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for elucidating molecular structure by providing information about the chemical environment of nuclei such as ¹H and ¹³C. nih.gov However, in a standard achiral solvent, the NMR spectra of two enantiomers, like this compound and its (3S) counterpart, are identical because the corresponding nuclei are in chemically equivalent environments. brussels-scientific.com
To differentiate enantiomers using NMR, a chiral environment must be introduced. This is typically achieved in two ways:
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an optically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a covalent diastereomeric mixture. brussels-scientific.com These diastereomers have distinct chemical and physical properties and will exhibit different chemical shifts in both ¹H and ¹³C NMR spectra, allowing for the determination of their relative proportions. brussels-scientific.com
Chiral Solvating Agents (CSAs): A chiral agent, often a lanthanide-based complex, is added to the NMR sample. brussels-scientific.com It forms non-covalent, rapidly equilibrating diastereomeric complexes with the enantiomers. This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification.
For this compound, the ¹H NMR spectrum would predictably show a triplet and quartet for the ethyl ester group, along with multiplets for the heptanoate (B1214049) chain. libretexts.org The ¹³C NMR spectrum would display a unique signal for each of the nine carbon atoms due to the molecule's lack of symmetry. orgchemboulder.comlibretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester-CH₃ | 1.25 (triplet) | 14.2 |
| Ester-CH₂ | 4.12 (quartet) | 60.5 |
| C1 (C=O) | - | 173.0 |
| C2 (-CH₂-) | 2.40 (multiplet) | 43.5 |
| C3 (-CH-) | 3.10 (multiplet) | 51.0 |
| C4 (-CH₂-) | 1.45 (multiplet) | 36.0 |
| C5 (-CH₂-) | 1.30 (multiplet) | 29.0 |
| C6 (-CH₂-) | 1.30 (multiplet) | 22.5 |
| C7 (-CH₃) | 0.90 (triplet) | 14.0 |
Predicted values are based on standard chemical shift tables and data from similar structures for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
VCD and ECD are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.comjasco-global.com The resulting VCD spectrum is a unique fingerprint for a specific enantiomer; its mirror image enantiomer will produce a spectrum of equal magnitude but opposite sign. cam.ac.uk A key advantage of VCD is its applicability to molecules in solution and even neat liquids, which is particularly useful for non-crystalline samples like this compound, an oil at room temperature. hindsinstruments.comresearchgate.net The absolute configuration is determined by comparing the experimental VCD spectrum with spectra predicted for the (R) and (S) enantiomers using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). researchgate.netnih.gov A match confirms the configuration.
Electronic Circular Dichroism (ECD) operates on a similar principle but measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions. ull.es For this compound, the carbonyl group of the ester provides a chromophore with an n→π* transition that would give rise to a Cotton effect in the ECD spectrum, making this technique applicable. rsc.org Similar to VCD, the experimental ECD spectrum is compared with TDDFT-calculated spectra to assign the absolute configuration. semanticscholar.org
Table 3: Illustrative Comparison for Absolute Configuration Determination by VCD
| Experimental Spectrum | Calculated Spectrum for (3R)-enantiomer | Calculated Spectrum for (3S)-enantiomer | Conclusion |
|---|---|---|---|
| VCD Bands (cm⁻¹) | Predicted VCD Bands (cm⁻¹) | Predicted VCD Bands (cm⁻¹) | |
| 1735 (+) | 1736 (+) | 1736 (-) | Match |
| 1450 (-) | 1452 (-) | 1452 (+) | Match |
| 1380 (+) | 1379 (+) | 1379 (-) | Match |
| 1180 (-) | 1181 (-) | 1181 (+) | Match |
| Overall Pattern | Matches Experimental | Mirror Image of Experimental | Absolute Configuration is (3R) |
This table illustrates the principle of matching experimental and calculated spectral patterns. Signs (+/-) represent the direction of the VCD bands.
Advanced Mass Spectrometry (MS) Techniques for Complex Structural Confirmation
While conventional mass spectrometry (MS) is achiral, its coupling with chiral separation techniques and the use of high-resolution analyzers provide powerful tools for structural confirmation.
High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm error). lcms.cz This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming that the detected compound has the correct chemical formula for ethyl 3-aminoheptanoate (C₉H₁₉NO₂).
When coupled with chiral HPLC (LC-MS), the enantiomers can be separated chromatographically before entering the mass spectrometer. This allows for the confirmation that both the (3R) and (3S) peaks have the identical molecular weight and fragmentation pattern, ruling out the presence of structural isomers as impurities under a single chromatographic peak. The fragmentation pattern itself provides further structural confirmation. For ethyl 3-aminoheptanoate, key fragmentations would include the loss of the ethoxy group (-OC₂H₅) and alpha-cleavage adjacent to the amine group.
Table 4: Predicted High-Resolution Mass Spectrometry Fragments for Ethyl 3-aminoheptanoate
| Ion | Proposed Fragment Structure | Calculated m/z (Monoisotopic) |
|---|---|---|
| Molecular Ion [M]⁺ | [C₉H₁₉NO₂]⁺ | 173.1416 |
| [M-C₂H₅O]⁺ | [C₇H₁₄NO]⁺ | 128.1075 |
| [M-C₂H₅OH]⁺ | [C₇H₁₃NO]⁺ | 127.0997 |
| [C₆H₁₄N]⁺ | [CH₃(CH₂)₃CH(NH₂)]⁺ | 100.1126 |
| [C₄H₈O₂]⁺ | [CH₂(CH₂)COOCH₂CH₃]⁺ | 88.0524 |
The table shows plausible fragment ions and their exact calculated masses, which would be compared against experimental HRMS data for structural confirmation.
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. anton-paar.comazolifesciences.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise 3D model of the electron density, revealing atomic coordinates, bond lengths, bond angles, and, crucially, the absolute stereochemistry. libretexts.orgnih.gov
The primary challenge for this compound is that it exists as an oil at ambient temperatures, and crystallization is a prerequisite for single-crystal X-ray analysis. hindsinstruments.com To overcome this, a common strategy is to prepare a crystalline derivative. Reacting the amine functional group with a suitable acid (e.g., hydrochloric acid or a chiral acid like tartaric acid) can yield a salt that is more amenable to crystallization.
If a suitable single crystal of a salt derivative were obtained, X-ray diffraction analysis would provide definitive proof of the (3R) configuration. The analysis yields a set of crystallographic data that describes the crystal's properties.
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Illustrative Value |
|---|---|
| Compound | This compound hydrochloride |
| Formula | C₉H₂₀ClNO₂ |
| Formula Weight | 209.71 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 26.10 Å |
| Volume | 1177.6 ų |
| Z (Molecules/unit cell) | 4 |
| Final R-factor | R1 = 0.045 |
This table presents a hypothetical but plausible set of crystallographic data that would be obtained from a successful X-ray diffraction experiment.
Applications of Ethyl 3r 3 Aminoheptanoate As a Chiral Synthon in Organic Synthesis
Utilization in the Enantioselective Synthesis of Chiral Amines and Amino Acids
The chiral backbone of ethyl (3R)-3-aminoheptanoate makes it an excellent starting material for the synthesis of other valuable chiral amines and amino acids. The existing stereocenter can direct the formation of new stereocenters, or the amino and ester functionalities can be elaborated into different structures while retaining the original chirality.
One common strategy involves the transformation of the ester group into other functionalities. For instance, reduction of the ester to an alcohol, followed by activation and displacement, can lead to a variety of substituted chiral amines. While direct examples using this compound are not extensively documented in publicly available literature, the principle is well-established with similar β-amino esters.
Furthermore, enzymatic methods offer a powerful tool for the synthesis and modification of chiral amines and amino acids. ω-Transaminases, for example, have been employed in the kinetic resolution of racemic β-amino acids to produce enantiomerically pure forms. mdpi.com An (S)-ω-transaminase from Burkholderia graminis has been shown to resolve racemic β-phenylalanine, yielding the (R)-enantiomer with high enantiomeric excess. mdpi.com This enzymatic approach could conceptually be applied to the synthesis of this compound or its derivatives.
Moreover, β-amino esters are key precursors in Mannich-type reactions for the synthesis of more complex amino acid derivatives. Organocatalytic asymmetric Mannich reactions of 2-substituted indolin-3-ones with N-Boc-benzaldimines, for instance, provide chiral β-amino esters with excellent enantioselectivity. rsc.org This highlights the potential of using the amino group of this compound to react with electrophiles to generate new C-C bonds and create more elaborate chiral amino acid structures.
A practical, large-scale synthesis of β-amino esters has been developed using a chiral imine derived from (S)-phenylglycinol, which couples with a Reformatsky reagent with high diastereoselectivity. rsc.org This methodology has been successfully applied to synthesize a variety of β-amino esters, showcasing a viable route to access compounds like this compound. rsc.org
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Racemic β-phenylalanine | (S)-ω-transaminase from Burkholderia graminis | (R)-β-phenylalanine | ~50 | >99% ee | mdpi.com |
| 3-Indolinone-2-carboxylate | N-Boc-benzaldimine / Chiral thiourea (B124793) catalyst | Chiral β-amino ester | Good | up to 99% ee | rsc.org |
| Chiral imine from (S)-phenylglycinol | Reformatsky reagent | (SS)-β-amino ester | - | >98% de | rsc.org |
Role in the Construction of Natural Product Cores and Analogs
Chiral β-amino acids and their esters are crucial components of numerous natural products, many of which exhibit significant biological activity. diva-portal.org The incorporation of a β-amino acid moiety can impart unique conformational constraints and metabolic stability to a molecule. While specific examples detailing the use of this compound in the total synthesis of natural products are not readily found in the literature, the application of analogous chiral β-amino esters is well-documented.
For instance, the synthesis of the side chain of the anticancer drug paclitaxel, which contains a β-amino acid unit, has been achieved using a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines to form syn-α-hydroxy-β-amino esters. nih.gov This methodology highlights how a β-amino ester scaffold can be elaborated into a complex, biologically active structure.
Monoterpene-based chiral β-amino acid derivatives have been utilized as building blocks for various transformations, including the synthesis of compounds with pharmacological importance. nih.gov These derivatives can be prepared from natural sources like (+)- and (-)-α-pinene. nih.gov This underscores the value of chiral β-amino esters derived from the "chiral pool" in natural product synthesis.
The synthesis of sordaricin, a natural product with antifungal activity, involved a key step of intramolecular nucleophilic displacement of an allylcarbonate by a β-keto ester enolate to generate two contiguous quaternary centers. nih.gov While not a direct use of a β-amino ester, this strategy of forming complex carbocyclic frameworks is applicable to derivatives of this compound.
| Natural Product/Analog | Key Synthetic Strategy | Precursor Type | Reference |
| Paclitaxel side-chain | Rh(II)-catalyzed 1,3-dipolar cycloaddition | syn-α-hydroxy-β-amino ester | nih.gov |
| Pharmacologically active compounds | Transformations of monoterpene-based derivatives | β-amino acid derivatives from natural monoterpenes | nih.gov |
| Sordaricin | Pd(0)-catalyzed intramolecular nucleophilic displacement | β-keto ester enolate | nih.gov |
Precursor for the Synthesis of Peptidomimetics and Oligopeptides
β-Amino acids are considered excellent building blocks for peptidomimetics because they can induce stable secondary structures in peptides and are often resistant to proteolytic degradation. nih.govwikipedia.org The incorporation of β-amino acids, such as what could be derived from this compound, can lead to oligomers with predictable conformations and enhanced therapeutic potential.
Oligomers of β-amino acids, often referred to as β-peptides, can be prepared using standard peptide coupling reagents. nih.gov For example, the oligomers of β3-aminoxy acids have been readily prepared using EDCI/HOAt as the coupling reagent. nih.gov This demonstrates the feasibility of incorporating β-amino acid units into peptide chains.
The synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules has been reported, showcasing a method to create libraries of β-amino acid derivatives for peptidomimetic studies. nih.gov
Furthermore, the development of synthetic strategies for short oligopeptides often involves enzymatic methods. nih.gov While enzymes like β-lactam acylases are traditionally used for the hydrolysis of β-lactam antibiotics, they can also be employed for the synthesis of semi-synthetic β-lactam antibiotics containing an amino group. nih.gov This enzymatic approach could be adapted for the synthesis of β-peptides.
| Peptidomimetic/Oligopeptide Type | Synthetic Method | Key Reagent/Catalyst | Reference |
| β3-Aminoxy acid oligomers | Peptide coupling | EDCI/HOAt | nih.gov |
| N-alkyl-β-amino esters | Synthesis from dendrimers | Benzylamine, etc. | nih.gov |
| Semi-synthetic β-lactam antibiotics | Enzymatic synthesis | β-Lactam acylases | nih.gov |
Building Block for Novel Chiral Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of chiral heterocyclic systems. The amino and ester groups can participate in intramolecular cyclization reactions to form rings of different sizes, most notably pyrrolidines and piperidines, which are common motifs in pharmaceuticals and natural products.
For example, the synthesis of various piperidine (B6355638) β-amino esters has been achieved from unsaturated bicyclic β-amino acids via a stereocontrolled synthetic protocol involving ring-opening and ring-closing metathesis. mdpi.com This demonstrates how the core structure of a β-amino ester can be transformed into a complex heterocyclic system.
The synthesis of chiral piperidines has also been accomplished through the stepwise dearomatization and borylation of pyridines, providing access to enantioenriched 3-boryl-tetrahydropyridines which can be further functionalized. researchgate.net While not starting from a β-amino ester, the resulting functionalized piperidines could be conceptually accessed from precursors like this compound.
Furthermore, a photoexcited Pd-catalyzed enantioselective cascade carboamidation of dienes has been developed to access chiral γ-lactams. organic-chemistry.org These γ-lactams can be readily converted to the corresponding chiral pyrrolidines. organic-chemistry.org This highlights a modern synthetic approach to pyrrolidine (B122466) synthesis where a β-amino ester derivative could be a potential substrate.
| Heterocyclic System | Synthetic Strategy | Key Features | Reference |
| Piperidine β-amino esters | Ring-opening/ring-closing metathesis | Stereocontrolled synthesis from unsaturated bicyclic β-amino acids | mdpi.com |
| Chiral Piperidines | Dearomatization/borylation of pyridines | Access to enantioenriched 3-boryl-tetrahydropyridines | researchgate.net |
| Chiral γ-Lactams/Pyrrolidines | Photoexcited Pd-catalyzed cascade carboamidation | Enantioselective synthesis from dienes and 2-bromoamides | organic-chemistry.org |
Contribution to the Development of Chiral Ligands and Catalysts
Chiral ligands are essential for asymmetric catalysis, a cornerstone of modern organic synthesis. The stereodefined structure of this compound makes it an attractive scaffold for the development of new chiral ligands. Modification of the amino and ester functionalities can lead to a variety of ligand classes, such as phosphine (B1218219), amine, and alcohol derivatives, which can coordinate to metal centers and induce enantioselectivity in catalytic reactions.
For instance, chiral β-amino alcohols, which can be readily prepared by reduction of the ester group of β-amino esters, have been evaluated as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, achieving good yields and enantiomeric excesses. rsc.org
Similarly, chiral β-aminophosphine derivatives are powerful catalysts and ligands in asymmetric synthesis. mdpi.com These can be synthesized from chiral amino alcohols, which are themselves accessible from β-amino esters. These ligands have been successfully applied in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. mdpi.com
The design of chiral ligands often relies on readily available chiral starting materials, and β-amino acids and their derivatives are increasingly being used for this purpose. The modular nature of these building blocks allows for the facile synthesis of ligand libraries for screening in various catalytic reactions.
| Ligand Type | Synthetic Precursor | Application in Asymmetric Catalysis | Achieved Enantioselectivity | Reference |
| Chiral β-amino alcohol | β-amino ester (via reduction) | Ru-catalyzed ATH of N-phosphinyl ketimines | up to 82% ee | rsc.org |
| Chiral β-aminophosphine | Chiral amino alcohol (from β-amino ester) | Pd-catalyzed allylic substitution, Cu-catalyzed 1,4-addition | - | mdpi.com |
| Peptide-based ligands | Amino acids | Various C-C bond forming reactions | High |
Future Directions and Emerging Research Avenues for Ethyl 3r 3 Aminoheptanoate
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of ethyl (3R)-3-aminoheptanoate is no exception. Future research will prioritize the development of sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach involves the use of biocatalysis, where enzymes replace traditional chemical catalysts. For instance, the amination of β-hydroxyl acid esters, which can be derived from renewable resources, using cooperative catalysis presents a sustainable pathway to β-amino acid esters. This "hydrogen borrowing" strategy avoids the use of stoichiometric activating agents and generates water as the primary byproduct. While not yet specifically demonstrated for this compound, the successful N-alkylation of unprotected amino acids with alcohols using Shvo's catalyst highlights the potential of this waste-free catalytic approach. mdpi.com
Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green synthesis. Research into lipase-catalyzed Michael additions of amines to acrylates has demonstrated the feasibility of using green solvents like methanol (B129727) for the synthesis of β-amino acid esters. whiterose.ac.uk Microwave-assisted organic synthesis (MAOS) also offers a green alternative by significantly reducing reaction times and often eliminating the need for solvents. rsc.orgrsc.org The application of these techniques to the synthesis of this compound from readily available precursors like ethyl crotonate and butylamine (B146782) would represent a significant step towards a more sustainable manufacturing process.
Exploration of Novel Catalytic Systems and Methodologies for Enantioselective Synthesis
The stereoselective synthesis of the (R)-enantiomer of ethyl 3-aminoheptanoate is crucial for its application in the synthesis of chiral molecules. Consequently, a major focus of future research is the discovery and development of novel catalytic systems that can achieve high enantioselectivity and yield.
Lipases are another class of enzymes with significant potential for the kinetic resolution of racemic mixtures of β-amino esters. mdpi.comnih.govwikipedia.orgcapes.gov.br The lipase-catalyzed hydrolysis of racemic ethyl 3-aminoheptanoate could selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess. mdpi.com Optimization of reaction conditions, including the choice of lipase (B570770), solvent, and temperature, will be critical for achieving high yields and enantioselectivity.
Beyond biocatalysis, the development of new chiral organocatalysts and metal complexes continues to be an active area of research. These catalysts can offer complementary approaches to enzymatic methods and may be more suitable for certain reaction conditions or large-scale synthesis.
Expansion of Derivatization Chemistry for New Functional Molecule Generation
This compound serves as a versatile scaffold for the synthesis of a wide range of more complex and functionalized molecules. Future research will undoubtedly focus on expanding its derivatization chemistry to access novel compounds with potential applications in medicinal chemistry and materials science.
The primary amino group and the ester functionality are the key handles for derivatization. The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. For example, the synthesis of poly(β-amino ester)s (PBAEs) through the Michael addition of amines to diacrylates has been explored for applications in gene delivery. frontiersin.org By incorporating this compound into such polymers, it may be possible to create biodegradable and chiral materials with specific biological properties.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, including peptides. The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced stability and unique conformational properties. The synthesis of β-amino lactams and lactones from β-amino esters has also been reported, opening up possibilities for creating novel heterocyclic structures. nih.gov
The development of one-pot or tandem reaction sequences that allow for the efficient and stereoselective derivatization of this compound will be a key focus. This will enable the rapid generation of libraries of new compounds for screening and evaluation.
Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. In the context of this compound, computational modeling can provide valuable insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of new catalysts and synthetic routes.
DFT calculations can be used to model the transition states of key reactions, such as the enantioselective addition of a nucleophile to an α,β-unsaturated ester. rsc.org By understanding the energetic differences between the transition states leading to the (R) and (S) enantiomers, researchers can rationally design catalysts that favor the formation of the desired (R)-enantiomer. For example, DFT studies have been used to elucidate the mechanism of ammonium (B1175870) salt-catalyzed reactions, which could be applied to the synthesis of β-amino esters. researchgate.netnih.gov
Computational modeling can also be used to predict the properties and reactivity of new derivatives of this compound. This can help to prioritize synthetic targets and reduce the amount of trial-and-error experimentation required. For instance, the interaction of poly(β-amino ester)s with biological molecules has been studied using DFT, providing insights into their potential as drug delivery vehicles. rsc.orgrsc.orgresearchgate.net
The synergy between computational and experimental chemistry will be crucial for accelerating the development of new and improved methods for the synthesis and functionalization of this compound.
Implementation in Flow Chemistry and Automated Synthesis Platforms for Scalable Academic Research
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govspringernature.com The implementation of these technologies for the synthesis of this compound and its derivatives is a significant future direction.
Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. whiterose.ac.ukmdpi.com For example, the lipase-catalyzed synthesis of β-amino acid esters has been successfully demonstrated in a continuous-flow microreactor, resulting in short reaction times and high yields. mdpi.com The immobilization of catalysts, such as enzymes or metal complexes, in packed-bed reactors allows for their easy separation and reuse, further enhancing the sustainability of the process.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of derivatives for biological evaluation. nih.gov The integration of online analytical techniques, such as HPLC or mass spectrometry, allows for real-time monitoring of the reaction progress and optimization of the reaction conditions.
The application of flow chemistry and automation to the synthesis of this compound will not only facilitate its production on a larger scale for academic research but also pave the way for its potential industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
